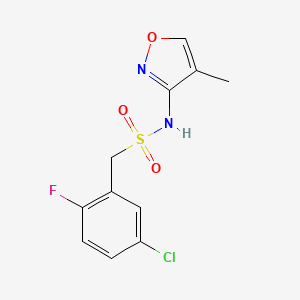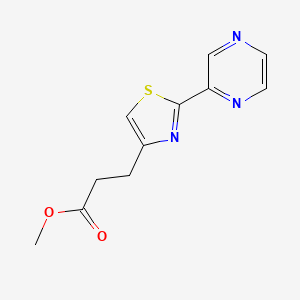![molecular formula C12H13NO2S2 B7679411 Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)
Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that contains a methylthiophene moiety, which has been found to exhibit biological activity.
Mécanisme D'action
The exact mechanism of action of Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate is not fully understood. However, studies have suggested that the compound may exert its biological activity by interacting with cellular targets such as enzymes or receptors. For example, the antimicrobial activity of this compound may be due to its ability to disrupt the cell membrane of microorganisms. The cytotoxic activity of this compound in cancer cells may be due to its ability to induce DNA damage or inhibit key signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer activity, this compound has been shown to have antioxidant and anti-inflammatory properties. Studies have also suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate in lab experiments is its relatively simple synthesis method. This makes it a readily available compound for researchers to use in their studies. Additionally, the compound has been found to exhibit a range of biological activities, making it a versatile tool for investigating various cellular processes.
However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action of the compound is not fully understood, making it difficult to interpret the results of experiments. Additionally, the compound may exhibit off-target effects, which could complicate the interpretation of experimental data.
Orientations Futures
For research on Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate include the development of analogs with improved biological activity and investigation of its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate has been reported in the literature. The most common method involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-methyl-1,3-thiazole to yield the desired product. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Applications De Recherche Scientifique
Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate has been investigated for its potential applications in various scientific fields. One area of research has focused on its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial and antifungal activity against a range of microorganisms, including Staphylococcus aureus and Candida albicans.
Another area of research has investigated the potential of this compound as an anticancer agent. In vitro studies have demonstrated that this compound has cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound in cancer cells is thought to involve induction of apoptosis and inhibition of cell proliferation.
Propriétés
IUPAC Name |
methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-8-5-6-16-11(8)12-13-9(7-17-12)3-4-10(14)15-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMWMMZERIGGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=CS2)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-Cyclopropyl-5-[2-(3,5-dichlorophenyl)ethylsulfanyl]-1,2,4-triazol-3-yl]methanol](/img/structure/B7679328.png)
![3-[[1-(4-Methoxyphenyl)imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679346.png)
![3-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679353.png)
![4-[(2-Methylpyrazol-3-yl)methylsulfonylmethyl]-2-thiophen-3-yl-1,3-thiazole](/img/structure/B7679366.png)
![2-Methoxy-4-[[2-(4-nitrophenyl)propan-2-ylamino]methyl]phenol](/img/structure/B7679371.png)
![[1-[2-(3,5-Dichlorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7679375.png)

![2-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7679385.png)
![2-Methoxy-4-[[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679393.png)
![Methyl 3-[2-(1-phenylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679398.png)
![3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole](/img/structure/B7679405.png)


![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)
